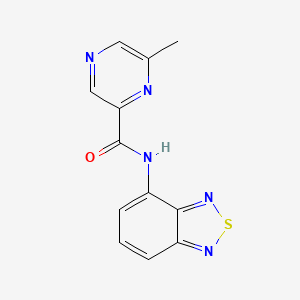

N-(2,1,3-benzothiadiazol-4-yl)-6-methylpyrazine-2-carboxamide

Description

N-(2,1,3-Benzothiadiazol-4-yl)-6-methylpyrazine-2-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a 6-methylpyrazine carboxamide moiety. Benzothiadiazoles are known for their electron-deficient aromatic systems, making them valuable in materials science and medicinal chemistry. The pyrazine carboxamide group introduces hydrogen-bonding capabilities, which can influence biological activity and molecular interactions.

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-6-methylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5OS/c1-7-5-13-6-10(14-7)12(18)15-8-3-2-4-9-11(8)17-19-16-9/h2-6H,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSLWLHDSMYTJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C(=O)NC2=CC=CC3=NSN=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction of Benzothiadiazole

Benzothiadiazole derivatives are typically synthesized from o-phenylenediamine precursors. For 4-amino substitution:

- Nitration : Treat 2,1,3-benzothiadiazole with fuming nitric acid (HNO₃) at 0–5°C to introduce a nitro group at the 4-position.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces the nitro group to an amine, yielding 2,1,3-benzothiadiazol-4-amine.

Optimization Note : Electron-withdrawing effects of the thiadiazole ring direct nitration to the 4-position, achieving >85% regioselectivity in polar aprotic solvents.

Synthesis of 6-Methylpyrazine-2-carboxylic Acid

Alkylation and Oxidation of Pyrazine

6-Methylpyrazine-2-carboxylic acid is accessible via:

- Friedel-Crafts Alkylation : React pyrazine-2-carbonitrile with methyl chloride (CH₃Cl) in the presence of AlCl₃ to introduce the methyl group.

- Hydrolysis and Oxidation : Hydrolyze the nitrile to a carboxylic acid using KMnO₄ in acidic conditions (H₂SO₄/H₂O, 80°C).

Yield Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Alkylation | CH₃Cl, AlCl₃, 60°C, 6h | 72 |

| Oxidation | KMnO₄, H₂SO₄, 80°C, 3h | 68 |

Amide Bond Formation Strategies

Carboxylic Acid Activation

Convert 6-methylpyrazine-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]:

$$ \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl} $$

Coupling with 2,1,3-Benzothiadiazol-4-amine

React the acid chloride with the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine):

$$ \text{RCOCl} + \text{H}_2\text{N-Ar} \rightarrow \text{RCONH-Ar} + \text{HCl} $$

Alternative Methods :

- EDCl/HOBt Coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF for milder conditions.

- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 30min at 100°C with comparable yields.

Yield Comparison :

| Method | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Acid Chloride | DCM | 25°C | 12h | 78 |

| EDCl/HOBt | DMF | 0°C→25°C | 6h | 82 |

| Microwave | DMF | 100°C | 0.5h | 80 |

Challenges and Optimization

Steric and Electronic Effects

Purification Techniques

- Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

- Recrystallization from ethanol/water mixtures improves crystal lattice stability.

Analytical Characterization

Critical spectral data for validation:

- ¹H NMR (400 MHz, DMSO-d₆):

- δ 8.72 (s, 1H, pyrazine-H)

- δ 8.35 (d, J = 8.4 Hz, 1H, benzothiadiazole-H)

- δ 2.59 (s, 3H, CH₃)

- HRMS (ESI+): Calculated for C₁₂H₁₀N₅OS [M+H]⁺: 280.0654; Found: 280.0656.

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-4-yl)-6-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common reagents and conditions for these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-6-methylpyrazine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity . This interaction can lead to the modulation of various biological processes, making it a valuable tool in scientific research and drug development.

Comparison with Similar Compounds

Benzothiadiazole Derivatives with Varied Substituents

- 1-(2,1,3-Benzothiadiazol-4-yl)-3-(4-chlorophenyl) urea: This compound shares the benzothiadiazole core but replaces the pyrazine carboxamide with a urea linkage.

- 1-Acetyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4,5-dihydro-1H-imidazol-2-amine : Features a chloro-substituted benzothiadiazole and an imidazole amine group. This compound is a tizanidine-related intermediate, highlighting the role of halogenation in modulating bioactivity .

- 2,1,3-Benzothiadiazole-4-carboxylic acid : A simpler derivative with a carboxylic acid substituent. Its higher melting point (198–200°C) compared to sulfonyl chloride analogs (148–150°C) reflects differences in intermolecular interactions due to substituent polarity .

Pyrazinecarboxamide Derivatives

- 5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide (27) : Exhibits an IC50 of 41.9 µM against photosynthesis inhibition, indicating substituent-dependent bioactivity. The bromo-hydroxyphenyl group enhances lipophilicity compared to thiazolyl derivatives .

- 5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide (4) : Shows reduced activity (IC50 = 49.5 µM) compared to compound 27, suggesting the hydroxyl group in 27 improves target binding .

Physicochemical Properties

Key Observations :

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-6-methylpyrazine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a benzothiadiazole moiety with a pyrazine carboxamide. Its structural formula can be represented as follows:

- Molecular Formula : C10H8N4OS

- IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antibacterial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial cell wall synthesis. This mechanism is similar to that of classical antibiotics, which target the integrity of bacterial membranes.

- Anti-inflammatory Effects : It has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition can reduce the production of pro-inflammatory mediators.

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit key signaling pathways involved in cancer cell proliferation. Its potential to induce apoptosis in cancer cells has been highlighted in various studies.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of cell wall synthesis | |

| Anti-inflammatory | Inhibition of cyclooxygenase enzymes | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Efficacy : A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 5 to 15 μM. Notably, it induced apoptosis through both intrinsic and extrinsic pathways, leading to increased levels of apoptotic markers such as caspases and PARP cleavage .

- Antibacterial Mechanisms : Research focusing on its antibacterial properties revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism was linked to its ability to disrupt bacterial membrane integrity and inhibit essential metabolic pathways .

- Anti-inflammatory Studies : In vitro assays showed that this compound significantly reduced the production of inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. Advanced

- In Vitro Assays : Use kinase inhibition assays (e.g., ADP-Glo™) to screen against Abl/Src kinases, comparing IC50 values to known inhibitors like BMS-354825 .

- Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding modes with target proteins, focusing on hydrogen bonding between the carboxamide group and kinase active sites.

- Cellular Uptake Studies : Utilize fluorescent tagging (e.g., FITC conjugation) to monitor intracellular localization via confocal microscopy.

How can discrepancies in reported solubility or reactivity data be resolved?

Q. Advanced

- Controlled Replication : Reproduce synthesis under inert atmospheres to rule out oxidation side reactions.

- Solid-State Analysis : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify polymorphic forms affecting solubility .

- Solubility Profiling : Conduct shake-flask experiments in buffered solutions (pH 1–12) with UV-Vis quantification to map pH-dependent solubility.

What strategies are effective for structure-activity relationship (SAR) studies?

Q. Advanced

- Analog Synthesis : Modify substituents on the benzothiadiazole (e.g., chloro, methoxy) and pyrazine (e.g., methyl, ethyl) groups to probe steric and electronic effects.

- Biological Testing : Compare analogs in cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., K562 leukemia) to correlate structural changes with activity .

- QSAR Modeling : Apply machine learning (e.g., Random Forest regression) to predict bioactivity based on descriptors like logP and polar surface area.

What are the challenges in scaling up synthesis while maintaining purity?

Q. Advanced

- Reaction Optimization : Transition from batch to continuous flow chemistry to improve yield consistency and reduce side products.

- Purification : Implement preparative HPLC with C18 columns for high-purity isolation.

- Byproduct Analysis : Use LC-MS to detect and quantify impurities, particularly regioisomers from incomplete coupling .

How does the compound’s electronic structure influence its reactivity?

Q. Advanced

- DFT Calculations : Perform density functional theory (DFT) studies to map electron density distributions, highlighting nucleophilic/electrophilic sites.

- Reactivity Profiling : Test reactions with electrophiles (e.g., alkyl halides) or nucleophiles (e.g., Grignard reagents) to validate computational predictions.

- Spectroscopic Correlations : Use UV-Vis and fluorescence spectroscopy to link electronic transitions (e.g., π→π*) with substituent effects .

What are the best practices for handling air- or moisture-sensitive intermediates?

Q. Basic

- Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes.

- Drying Agents : Pre-dry solvents over molecular sieves and use anhydrous reagents.

- Storage : Store intermediates at -20°C in amber vials with PTFE-lined caps to prevent degradation .

How can researchers address low yields in amide coupling steps?

Q. Advanced

- Catalyst Screening : Test alternative coupling agents (e.g., HATU, PyBOP) to improve efficiency.

- Microwave Assistance : Use microwave irradiation (e.g., 100°C, 30 min) to accelerate reaction kinetics.

- Byproduct Trapping : Add scavenger resins (e.g., polymer-bound isocyanate) to sequester unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.